molecular formula C14H18N2O5 B1325173 Boc-5-acetamido-2-aminobenzoic acid CAS No. 848126-55-6

Boc-5-acetamido-2-aminobenzoic acid

Cat. No. B1325173
CAS RN: 848126-55-6
M. Wt: 294.3 g/mol
InChI Key: GCOIHHGLRASUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-acetamido-2-aminobenzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H18N2O5 and a molecular weight of 294.30 .


Molecular Structure Analysis

The molecular structure of Boc-5-acetamido-2-aminobenzoic acid is represented by the formula C14H18N2O5 . For a more detailed structural analysis, you may need to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

Boc-5-acetamido-2-aminobenzoic acid has a molecular weight of 294.30 . The compound is grey to white and is sensitive to moisture . More specific physical and chemical properties like melting point, boiling point, and density may need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Proteomics Research

Boc-5-acetamido-2-aminobenzoic acid: is utilized in proteomics research as a biochemical tool. It is often used in the synthesis of peptides and proteins for the study of protein structure and function . The Boc group (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis, particularly in peptide synthesis.

Drug Design and Development

Derivatives of 5-acetamido-2-aminobenzoic acid have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Modifications to the molecule, such as increasing the alkyl position in an acetamide moiety, aim to enhance selectivity over cyclooxygenase 2 (COX-2), which is a key target in reducing inflammation .

Pharmacokinetics Prediction

Computational tools are employed to predict the pharmacokinetic and toxicological properties of 5-acetamido-2-aminobenzoic acid derivatives. These predictions are crucial in assessing the potential efficacy and safety of these compounds as therapeutic agents .

Molecular Docking Studies

Molecular docking studies are conducted to analyze the binding affinity of 5-acetamido-2-aminobenzoic acid derivatives with COX-2 receptors. This helps in understanding the interaction between the drug and its target, which is essential for drug optimization .

In Vivo Anti-nociceptive Activity

The anti-nociceptive (pain-relieving) activity of 5-acetamido-2-aminobenzoic acid derivatives is investigated through in vivo tests like the writhing test induced by acetic acid and the hot plate test. These studies contribute to the development of new analgesics .

Synthesis of Complex Molecules

The Boc-5-acetamido-2-aminobenzoic acid serves as a building block in the synthesis of more complex molecules. Its protected amine group allows for selective reactions to occur at other functional groups without interference, facilitating the creation of diverse chemical entities .

Safety and Hazards

The safety data sheet for a similar compound, 5-Acetamido-2-aminobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . Always refer to the specific safety data sheet for Boc-5-acetamido-2-aminobenzoic acid for accurate safety and hazard information.

properties

IUPAC Name

5-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-8(17)15-9-5-6-11(10(7-9)12(18)19)16-13(20)21-14(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOIHHGLRASUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-acetamido-2-aminobenzoic acid

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